Oxypurinol Oxypurinol Alloxanthine is a pyrazolopyrimidine that is 4,5,6,7-tetrahydro-H-pyrazolo[3,4-d]pyrimidine substituted by oxo groups at positions 4 and 6. It has a role as an EC 1.17.3.2 (xanthine oxidase) inhibitor and a drug metabolite.
Oxypurinol, an inhibitor of xanthine oxidase, is a metabolite of allopurinol.
Oxypurinol is a natural product found in Pecten jacobaeus, Aequipecten opercularis, and other organisms with data available.
A xanthine oxidase inhibitor.
Brand Name: Vulcanchem
CAS No.: 187486-05-1
VCID: VC20933349
InChI: InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)
SMILES: C1=NNC2=C1C(=O)NC(=O)N2
Molecular Formula: C5H4N4O2
Molecular Weight: 152.11 g/mol

Oxypurinol

CAS No.: 187486-05-1

Cat. No.: VC20933349

Molecular Formula: C5H4N4O2

Molecular Weight: 152.11 g/mol

* For research use only. Not for human or veterinary use.

Oxypurinol - 187486-05-1

Specification

Description Alloxanthine is a pyrazolopyrimidine that is 4,5,6,7-tetrahydro-H-pyrazolo[3,4-d]pyrimidine substituted by oxo groups at positions 4 and 6. It has a role as an EC 1.17.3.2 (xanthine oxidase) inhibitor and a drug metabolite.
Oxypurinol, an inhibitor of xanthine oxidase, is a metabolite of allopurinol.
Oxypurinol is a natural product found in Pecten jacobaeus, Aequipecten opercularis, and other organisms with data available.
A xanthine oxidase inhibitor.
CAS No. 187486-05-1
Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
IUPAC Name 1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Standard InChI InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)
Standard InChI Key HXNFUBHNUDHIGC-UHFFFAOYSA-N
Isomeric SMILES C1=C2C(=NC(=O)NC2=O)NN1
SMILES C1=NNC2=C1C(=O)NC(=O)N2
Canonical SMILES C1=C2C(=NC(=O)NC2=O)NN1

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